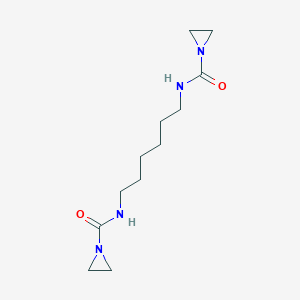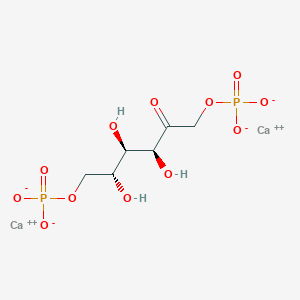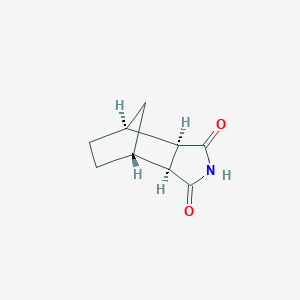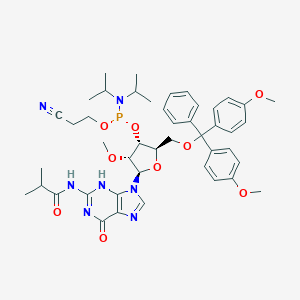![molecular formula C12H16N2 B122279 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine CAS No. 151860-17-2](/img/structure/B122279.png)
3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine
Descripción general
Descripción
3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine is a nitrogen-containing heterocycle that is part of a class of compounds with significant potential in medicinal chemistry. These compounds are often used as building blocks for the synthesis of biologically active molecules, including natural products, drugs, and agrochemicals .
Synthesis Analysis
The synthesis of 3-azabicyclo[3.1.0]hexane derivatives, including those with benzyl groups, has been a subject of considerable interest. A variety of methods have been developed, including photochemical synthesis , multigram synthesis , and Ti-mediated intramolecular reductive cyclopropanation . These methods provide access to both the core bicyclic structure and functionalized derivatives that are useful for further chemical transformations.
Molecular Structure Analysis
X-ray crystal structure analyses have revealed that compounds like 3-azabicyclo[3.1.0]hexan-6-amine typically adopt a boat conformation for the bicyclic skeleton. The position of the benzyl group and other substituents can influence the overall shape and reactivity of the molecule .
Chemical Reactions Analysis
3-Azabicyclo[3.1.0]hexane derivatives can undergo a variety of chemical reactions, including [2+2]-photochemical intermolecular cycloaddition , reductive cyclopropanation , and C–H insertion of cyclopropylmagnesium carbenoids . These reactions allow for the selective derivatization of the core structure and the introduction of various functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-azabicyclo[3.1.0]hexane derivatives are influenced by their conformation and the nature of their substituents. For example, the presence of a benzyl group can affect the compound's solubility, stability, and reactivity. The synthesis of stereoisomers and the study of their properties are also of interest, as they can lead to the development of compounds with specific biological activities .
Aplicaciones Científicas De Investigación
Application 1: Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes
- Summary of the Application: This research developed a practical synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes for the first time .
- Methods of Application: The key step was the photochemical decomposition of CHF2-substituted pyrazolines . This protocol has the advantages of simple operation, mild conditions, and excellent functional group tolerance .
- Results or Outcomes: The desired products were obtained in moderate to excellent yields .
Application 2: Synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane
- Summary of the Application: 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane (6,6-DMABH) is a crucial component in several antiviral medications, such as boceprevir and pf-07321332 .
- Methods of Application: An innovative approach was developed that utilizes intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis and the Gabriel synthesis . Gram-scale synthesis of 6,6-DMABH from 3-methyl-2-butenol is achieved in seven distinct steps .
- Results or Outcomes: The total yield of the synthesis was 28% .
Application 3: Advanced Technology Research
- Summary of the Application: This research is focused on a wide range of fields, from life sciences to organic synthesis and environmental measurement reagents .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
Application 4: Synthesis of 8-azabicyclo[3.2.1
- Summary of the Application: The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
- Methods of Application: Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many researchers .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
Application 5: Advanced Technology Research
- Summary of the Application: This research is focused on a wide range of fields, from life sciences to organic synthesis and environmental measurement reagents .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
Application 6: Synthesis of 8-azabicyclo[3.2.1
- Summary of the Application: The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
- Methods of Application: Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many researchers .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
Safety And Hazards
The safety information for 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The compound has a GHS07 signal word of “Warning” and precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
3-benzyl-3-azabicyclo[3.1.0]hexan-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c13-12-10-7-14(8-11(10)12)6-9-4-2-1-3-5-9/h1-5,10-12H,6-8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZOKHOIEDMSLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2N)CN1CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20934353 | |
| Record name | 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20934353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine | |
CAS RN |
151860-17-2 | |
| Record name | 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20934353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1r)-4-Heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane](/img/structure/B122197.png)




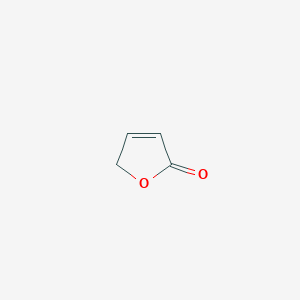
![[21,22,24-Triacetyloxy-20-(acetyloxymethyl)-19-[(E)-but-2-enoyl]oxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B122223.png)
